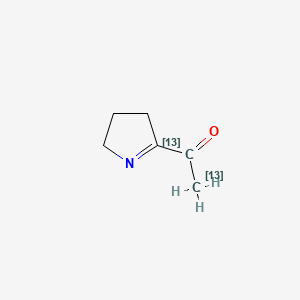

1-(3,4-Dihydro-2H-pyrrol-5-yl)(1,2-13C2)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(3,4-Dihydro-2H-pyrrol-5-yl)(1,2-13C2)ethanone”, also known as 2-acetyl-1-pyrroline or 2AP, is an aromatic compound and fragrance that provides the characteristic aroma of white bread, jasmine rice, and spices .

Molecular Structure Analysis

The molecular formula of this compound is C6H9NO . The IUPAC Standard InChI is InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 111.14, a density of 1.09±0.1 g/cm3 (Predicted), a boiling point of 182.9±23.0 °C (Predicted), a flash point of 66.2°C, and a refractive index of 1.531 .科学的研究の応用

Organic Synthesis Methodologies

Pyrrole derivatives, similar to 1-(3,4-Dihydro-2H-pyrrol-5-yl)(1,2-13C2)ethanone, play a crucial role in the synthesis of complex heterocyclic compounds. For instance, Kimbaris and Varvounis (2000) demonstrated the reduction of acylpyrroles to synthesize the pyrrolo[1,2-b]cinnolin-10-one ring system, showcasing the utility of pyrrole derivatives in constructing pharmacologically relevant frameworks (Kimbaris & Varvounis, 2000). Additionally, Ch. Raji Reddy et al. (2016) reported a novel intermolecular approach to synthesize 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines using a pyrrole derivative, illustrating its potential in diversifying synthetic strategies for heterocyclic compounds (Ch. Raji Reddy et al., 2016).

Quantum Mechanical Modeling and Structural Analysis

Pyrrole derivatives are also subjects of quantum mechanical studies to understand their structural and vibrational properties, which are essential for designing materials with desired physical and chemical properties. Cataldo et al. (2014) performed a detailed study on fluoromethylated-pyrrol derivatives, analyzing their reactivities, structures, and vibrational properties, which could be relevant for materials science and molecular engineering applications (Cataldo et al., 2014).

Bioactive Compound Synthesis

Furthermore, pyrrole derivatives have been explored for their bioactivity potential. Setti S. Chinnayya et al. (2022) synthesized novel 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives and evaluated them for antibacterial activity, highlighting the importance of pyrrole-based compounds in discovering new antibacterial agents (Setti S. Chinnayya et al., 2022).

Corrosion Inhibition

Pyrrole derivatives also find applications in materials science, such as in corrosion inhibition. Louroubi et al. (2019) synthesized a penta-substituted pyrrole derivative and demonstrated its efficacy as a corrosion inhibitor on steel surfaces, indicating its potential for protecting materials in industrial applications (Louroubi et al., 2019).

Safety and Hazards

作用機序

Target of Action

It is known that this compound is a volatile aroma compound found in various food products, suggesting that its targets could be olfactory receptors .

Mode of Action

Given its role as an aroma compound, it likely interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of its characteristic smell .

Biochemical Pathways

As an aroma compound, it likely plays a role in the olfactory signal transduction pathway, which involves a series of biochemical reactions that convert the binding of the aroma compound to its receptor into an electrical signal that the brain interprets as a specific smell .

Pharmacokinetics

Metabolism and excretion would likely occur via standard biochemical pathways for small organic molecules .

Result of Action

The primary result of the action of 2-Acetyl-1-pyrroline-13C2 is the perception of its characteristic smell, which is described as similar to the aroma of white bread crust . This is a result of its interaction with olfactory receptors and the subsequent signal transduction pathway in the olfactory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Acetyl-1-pyrroline-13C2. For instance, the presence of other volatile compounds can affect the perception of its smell. Additionally, factors such as temperature and pH could potentially affect its stability .

特性

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)(1,2-13C2)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3/i1+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBQWWSFRPLIAX-AEGZSVGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)C1=NCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746958 |

Source

|

| Record name | 1-(3,4-Dihydro-2H-pyrrol-5-yl)(~13~C_2_)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246819-73-7 |

Source

|

| Record name | 1-(3,4-Dihydro-2H-pyrrol-5-yl)(~13~C_2_)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2R)-4-(Morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide](/img/structure/B565672.png)